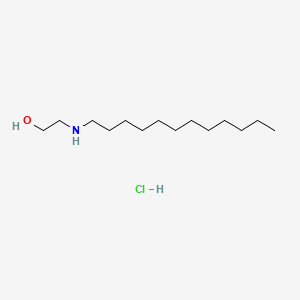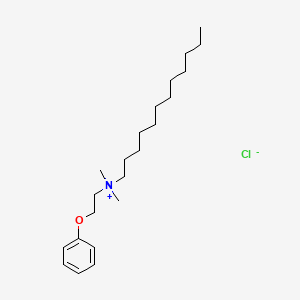![molecular formula C9H9ClHgO2 B14718481 Chloro[3-(ethoxycarbonyl)phenyl]mercury CAS No. 22009-64-9](/img/structure/B14718481.png)
Chloro[3-(ethoxycarbonyl)phenyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[3-(ethoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with an ethoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[3-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of 3-(ethoxycarbonyl)phenylboronic acid with mercuric chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include:
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
- Solvent: Tetrahydrofuran (THF)
- Inert atmosphere: Nitrogen or argon
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Chloro[3-(ethoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols (R-SH), amines (R-NH₂), and phosphines (R₃P) are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution with thiols can produce thiol-substituted organomercury compounds.
科学的研究の応用
Chloro[3-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Chloro[3-(ethoxycarbonyl)phenyl]mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved include:
Covalent bonding: Formation of covalent bonds with thiol groups in proteins.
Inhibition: Inhibition of enzyme activity by binding to active sites.
Disruption: Disruption of cellular processes by interacting with key biomolecules.
類似化合物との比較
Chloro[3-(ethoxycarbonyl)phenyl]mercury can be compared with other organomercury compounds such as:
Methylmercury: Known for its neurotoxicity and environmental impact.
Phenylmercury acetate: Used as a fungicide and antiseptic.
Dimethylmercury: Highly toxic and used in research as a reference compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Its ethoxycarbonyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Conclusion
This compound is a valuable compound in scientific research with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of ongoing study and exploration.
特性
CAS番号 |
22009-64-9 |
|---|---|
分子式 |
C9H9ClHgO2 |
分子量 |
385.21 g/mol |
IUPAC名 |
chloro-(3-ethoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C9H9O2.ClH.Hg/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q;;+1/p-1 |
InChIキー |
OZAAECVJDDLTDA-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


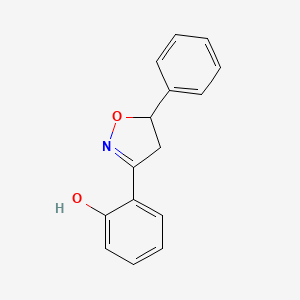

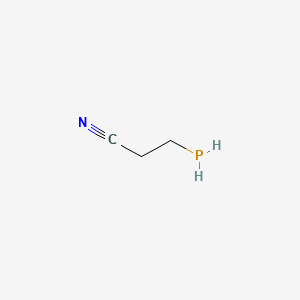

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
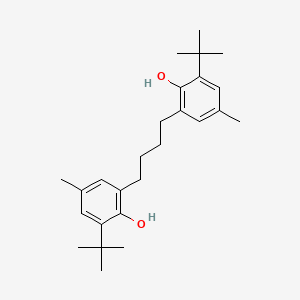
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
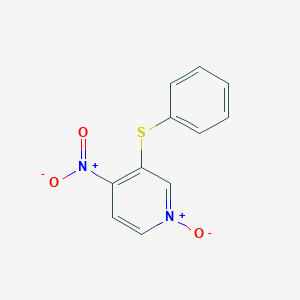
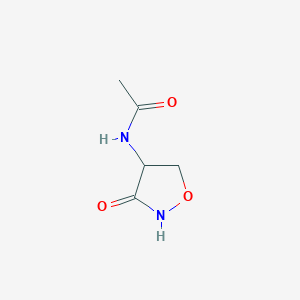
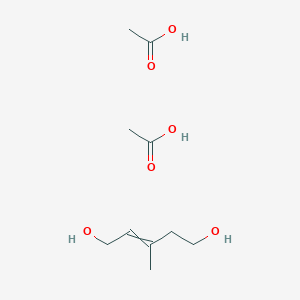
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
